molecular formula C7H12O4 B563996 Tetraoxaspiroundecane-d12 CAS No. 1219176-62-1

Tetraoxaspiroundecane-d12

Cat. No.: B563996
CAS No.: 1219176-62-1
M. Wt: 172.242
InChI Key: PCEBNPHEKQSKKT-LBTWDOQPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraoxaspiroundecane-d12, also known as 1,5,7,11-Tetraoxaspiro[5.5]undecane-d12, is a deuterium-labeled form of Tetraoxaspiroundecane. This compound is characterized by the presence of four oxygen atoms in a spirocyclic structure, which imparts unique chemical properties. The molecular formula of this compound is C7D12O4, and it has a molecular weight of 172.24.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraoxaspiroundecane-d12 involves the incorporation of deuterium atoms into the Tetraoxaspiroundecane structure. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as the preparation of intermediate compounds, purification, and final deuteration. Quality control measures are implemented to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetraoxaspiroundecane-d12 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into other reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxygenated products, while reduction reactions may produce various reduced forms of the compound.

Scientific Research Applications

Tetraoxaspiroundecane-d12 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Employed in metabolic research to study metabolic pathways in vivo using stable isotope labeling.

    Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.

    Industry: Applied as an environmental pollutant standard for the detection of air, water, soil, sediment, and food contaminants.

Mechanism of Action

The mechanism of action of Tetraoxaspiroundecane-d12 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the reaction kinetics and stability of the compound, making it useful for studying reaction mechanisms and metabolic pathways. The spirocyclic structure of this compound also contributes to its unique chemical properties and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Tetraoxaspiroundecane: The non-deuterated form of Tetraoxaspiroundecane-d12.

    1,3-Propanediol Cyclic Orthocarbonate: Another compound with a similar spirocyclic structure.

    NSC 194647: A related compound with similar chemical properties.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for the study of reaction mechanisms and metabolic pathways with greater precision and accuracy. Additionally, the spirocyclic structure of this compound imparts unique chemical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2,2,3,3,4,4,8,8,9,9,10,10-dodecadeuterio-1,5,7,11-tetraoxaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-3-8-7(9-4-1)10-5-2-6-11-7/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEBNPHEKQSKKT-LBTWDOQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(OC1)OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC2(OC1([2H])[2H])OC(C(C(O2)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676155
Record name (~2~H_12_)-1,5,7,11-Tetraoxaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219176-62-1
Record name (~2~H_12_)-1,5,7,11-Tetraoxaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.